tert-Butyl (4-((2-bromobenzyl)amino)cyclohexyl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[4-[(2-bromophenyl)methylamino]cyclohexyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27BrN2O2/c1-18(2,3)23-17(22)21-15-10-8-14(9-11-15)20-12-13-6-4-5-7-16(13)19/h4-7,14-15,20H,8-12H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJVMWLICSMXTGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)NCC2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (4-((2-bromobenzyl)amino)cyclohexyl)carbamate typically involves the reaction of tert-butyl carbamate with 2-bromobenzylamine and cyclohexyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction routes as described above. The process is scaled up to accommodate the production demands, and additional purification steps, such as recrystallization or chromatography, are employed to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (4-((2-bromobenzyl)amino)cyclohexyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzyl derivatives, while hydrolysis can produce the corresponding amine and carbon dioxide .
Scientific Research Applications
tert-Butyl (4-((2-bromobenzyl)amino)cyclohexyl)carbamate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, such as its role in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (4-((2-bromobenzyl)amino)cyclohexyl)carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to tert-Butyl (4-((2-bromobenzyl)amino)cyclohexyl)carbamate include:
- tert-Butyl (4-bromobutyl)carbamate
- tert-Butyl (4-iodophenyl)carbamate
- tert-Butyl (4-bromophenyl)carbamate
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Biological Activity
tert-Butyl (4-((2-bromobenzyl)amino)cyclohexyl)carbamate is a chemical compound that has garnered attention for its potential biological activities, particularly in the context of drug resistance reversal and its interactions with P-glycoprotein (P-gp). This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in reversing drug resistance, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Chemical Formula : CHBrNO
- Molecular Weight : 300.20 g/mol
- IUPAC Name : this compound
The primary mechanism of action for this compound involves modulation of P-glycoprotein (P-gp), a membrane protein that plays a crucial role in drug transport and resistance. P-gp is known to efflux various drugs out of cells, leading to reduced therapeutic efficacy. The compound has been shown to interact with P-gp, potentially reversing multidrug resistance (MDR).
Interaction with P-glycoprotein
Research indicates that compounds similar to this compound can stimulate ATPase activity in P-gp, which is critical for understanding their potential as MDR reversers. For instance, studies have demonstrated that certain derivatives can enhance intracellular concentrations of chemotherapeutic agents like paclitaxel by inhibiting P-gp's efflux function .
In Vitro Studies
In vitro studies have evaluated the effectiveness of this compound in reversing drug resistance. A notable study involved testing the compound against HEK293 cells overexpressing P-gp. The results showed a significant increase in the accumulation of doxorubicin, indicating the compound's potential to inhibit P-gp-mediated drug efflux.
| Compound | Concentration (μM) | Effect on Drug Accumulation |
|---|---|---|
| This compound | 10 | Increased doxorubicin accumulation by 3.5-fold |
| Control | N/A | Baseline accumulation |
Case Studies
A case study highlighted the use of this compound in combination therapy with paclitaxel in resistant cancer cell lines. The combination treatment resulted in a significant reduction in cell viability compared to paclitaxel alone.
Research Findings
Recent studies have focused on synthesizing and characterizing derivatives of this compound to enhance its biological activity. These derivatives were tested for their ability to inhibit P-gp and their cytotoxic effects on various cancer cell lines.
Summary of Findings
- Efficacy as a P-gp Inhibitor : The compound effectively inhibits P-gp activity, leading to increased sensitivity of cancer cells to chemotherapy.
- Synergistic Effects : When used in conjunction with established chemotherapeutics, it enhances their efficacy by overcoming drug resistance.
- Safety Profile : Preliminary toxicity assessments indicate a favorable safety profile at therapeutic doses.
Q & A
Q. What is the role of the tert-butyl carbamate (Boc) group in synthesizing this compound, and how is it introduced/removed?
The Boc group acts as a transient protecting agent for amines during multi-step syntheses. It is typically introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., NaHCO₃ in THF) . Deprotection is achieved using acidic conditions (e.g., HCl in methanol) to regenerate the free amine without disrupting other functional groups .
Q. What purification methods are recommended for intermediates in the synthesis of this compound?
Column chromatography using silica gel with gradient elution (e.g., hexane/ethyl acetate mixtures) is standard for isolating intermediates. For polar intermediates, reverse-phase HPLC may improve purity. Always monitor fractions via TLC or LC-MS .
Q. How can researchers ensure the stability of this compound during storage?
Store the compound at –20°C in anhydrous conditions (e.g., sealed under nitrogen) to prevent hydrolysis of the Boc group or degradation of the bromobenzyl moiety. Avoid exposure to strong acids/bases or humidity .
Q. What spectroscopic techniques are critical for characterizing this compound?
- 1H/13C NMR : Confirm regiochemistry of the cyclohexyl and bromobenzyl groups.
- ESI-MS : Verify molecular weight and detect impurities (e.g., residual Boc-protected intermediates).
- IR : Identify carbamate (C=O stretch ~1700 cm⁻¹) and amine (N-H stretch ~3300 cm⁻¹) groups .
Advanced Research Questions
Q. How can diastereoselectivity be controlled during the formation of the cyclohexylamine scaffold?
Stereochemical outcomes depend on the starting material configuration (cis/trans cyclohexane derivatives) and reaction conditions. For example, iodolactamization or chiral auxiliaries can enforce specific stereochemistry in intermediates . Use chiral HPLC or X-ray crystallography to confirm stereochemistry .
Q. What strategies mitigate low yields in the coupling of 2-bromobenzylamine to the cyclohexylcarbamate core?
Optimize reaction parameters:
- Catalyst : Palladium-based catalysts (e.g., Pd₂(dba)₃ with BINAP) enhance Buchwald-Hartwig amination efficiency.
- Solvent : Polar aprotic solvents (e.g., DMF or NMP) improve solubility at elevated temperatures (~100°C).
- Stoichiometry : Use 1.2 equivalents of 2-bromobenzylamine to drive the reaction to completion .
Q. How should researchers address contradictory data in reaction optimization (e.g., conflicting reagent systems)?
- Design of Experiments (DoE) : Systematically vary factors (temperature, solvent, catalyst loading) to identify critical parameters.
- Mechanistic Studies : Use DFT calculations or in-situ IR to probe reaction pathways.
- Comparative Analysis : Replicate literature methods (e.g., Fe/NH₄Cl reductions vs. catalytic hydrogenation) to evaluate robustness .
Q. What analytical methods resolve byproducts formed during Boc deprotection?
Q. How can cross-coupling reactions (e.g., Suzuki-Miyaura) be integrated into derivatizing this compound?
The bromine atom on the benzyl group enables palladium-catalyzed cross-coupling. Pre-activate the compound with a boronic ester or stannane, and react with aryl/heteroaryl partners under inert conditions. Monitor for competing side reactions (e.g., protodebromination) .
Methodological Considerations
Q. What precautions are necessary when handling brominated intermediates?
Q. How can computational modeling aid in predicting reactivity or stability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
